Tiagabine alcohol mesylate

Übersicht

Beschreibung

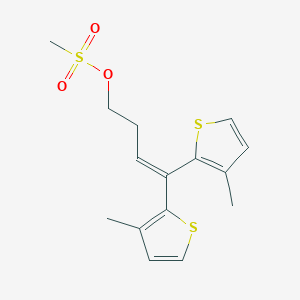

Tiagabine alcohol mesylate is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-methylthiophen-2-yl groups attached to a but-3-en-1-yl backbone, with a methanesulfonate group at one end

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tiagabine alcohol mesylate typically involves the reaction of 3-methylthiophene with but-3-en-1-ol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane. The final step involves the addition of methanesulfonyl chloride to introduce the methanesulfonate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tiagabine alcohol mesylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the methanesulfonate group to a thiol group.

Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Tiagabine functions as a selective inhibitor of the GABA transporter 1 (GAT-1), which increases the concentration of GABA (gamma-aminobutyric acid) in the synaptic cleft. This mechanism is crucial for its effects on neuronal excitability and has implications for various neurological conditions.

Treatment of Epilepsy

Tiagabine is primarily used as an antiepileptic drug for managing partial seizures. Its efficacy has been established through numerous clinical trials, demonstrating significant improvements in seizure frequency and overall patient outcomes.

- Case Study : A study involving patients with refractory partial seizures showed that tiagabine significantly reduced seizure frequency compared to baseline measurements (PubMed) .

Management of Alcohol Dependence

Recent studies have highlighted the potential of tiagabine in treating alcohol dependence. It acts by modulating GABAergic neurotransmission, which is often disrupted in individuals with alcohol use disorders.

- Pilot Study Findings : An open pilot study indicated that tiagabine, when used adjunctively with psychotherapy, led to a lower relapse rate (7% in the tiagabine group vs. 14.3% in the control group) and improved psychological symptoms such as anxiety and craving for alcohol .

Binding Studies

Research has delved into the binding dynamics of tiagabine within GAT-1, revealing multiple binding modes that influence its efficacy as an inhibitor.

- Binding Modes : A study utilizing molecular docking techniques identified three distinct binding modes of tiagabine within GAT-1, which could inform future drug design efforts aimed at enhancing selectivity and potency against GABA transporters .

Safety Profile and Side Effects

Tiagabine's safety profile has been assessed in various studies, highlighting common side effects such as drowsiness and dizziness, primarily attributed to increased GABA levels.

- Adverse Effects Analysis : While generally well-tolerated, some patients reported adverse effects during initial treatment phases, emphasizing the need for careful monitoring .

Comparative Efficacy

A comparative analysis of tiagabine with other antiepileptic drugs reveals its unique position in therapy:

| Drug Name | Mechanism | Efficacy in Partial Seizures | Common Side Effects |

|---|---|---|---|

| Tiagabine | GABA reuptake inhibitor | High | Drowsiness, dizziness |

| Lamotrigine | Sodium channel blocker | Moderate | Rash, headache |

| Gabapentin | Calcium channel modulator | Moderate | Dizziness, fatigue |

Wirkmechanismus

The mechanism of action of Tiagabine alcohol mesylate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene rings may interact with biological receptors or enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4,4-Bis(2-thienyl)but-3-en-1-yl methanesulfonate: Similar structure but with unsubstituted thiophene rings.

4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl acetate: Similar structure but with an acetate group instead of methanesulfonate.

Uniqueness

Tiagabine alcohol mesylate is unique due to the presence of the methanesulfonate group, which imparts distinct reactivity and properties

Biologische Aktivität

Tiagabine alcohol mesylate, a derivative of tiagabine, is primarily recognized for its role as a selective GABA transporter 1 (GAT1) inhibitor. This compound has garnered attention for its potential therapeutic effects in various neurological and psychiatric conditions, particularly in the context of alcohol dependence. The following sections delve into the biological activity of this compound, supported by relevant studies, mechanisms of action, and clinical findings.

Tiagabine functions by inhibiting the reuptake of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. By blocking GABA uptake into presynaptic neurons, tiagabine increases the availability of GABA for binding to postsynaptic receptors, thereby enhancing GABAergic transmission. This mechanism is crucial in mediating its anticonvulsant effects and potential therapeutic benefits in treating alcohol dependence and other mood disorders .

Efficacy in Alcohol Dependence

-

Pilot Study on Alcohol Dependence :

A randomized open pilot study involving 60 alcohol-dependent individuals assessed the efficacy and tolerability of tiagabine during the post-detoxification period. Results indicated that patients receiving tiagabine experienced significant improvements in anxiety, depressive symptoms, craving, and overall functioning compared to a control group (P < 0.001). The relapse rate was notably lower in the tiagabine group (7%) compared to controls (14.3%) over a six-month follow-up period . -

Aggression and Impulsivity :

Another study highlighted that chronic administration of tiagabine could reduce impulsive aggression in subjects. This suggests that tiagabine might have broader implications beyond alcohol dependence, potentially aiding in managing aggressive behaviors linked to various psychiatric disorders . -

Neuroimaging Studies :

A study utilizing positron emission tomography (PET) to evaluate neuronal activation following an ethanol challenge found that tiagabine did not diminish ethanol-induced activation of the mesolimbic reward system but instead augmented hypometabolism in certain brain regions. These findings suggest complex interactions between GABAergic modulation and reward pathways related to alcohol consumption .

Biological Effects on Neuronal Cells

Research has also examined the effects of tiagabine on primary cortical astrocytes. In vitro studies demonstrated that tiagabine did not significantly alter metabolic activities such as cell viability or maturation but appeared to exert a protective effect against oxidative stress in astrocyte cultures. This indicates potential neuroprotective properties that could be beneficial in treating neurological disorders .

Adverse Effects and Tolerability

Tiagabine is generally well-tolerated; however, some patients may experience mild adverse effects during initial treatment phases. These can include dizziness, fatigue, or cognitive disturbances, which tend to diminish with continued use . The compound's pharmacokinetics reveal a half-life of approximately 7-9 hours with high bioavailability (>95%), allowing for flexible dosing regimens .

Summary Table: Key Studies on this compound

| Study Type | Population Size | Key Findings | |

|---|---|---|---|

| Pilot Study on Alcohol Dependence | 60 | Significant improvement in anxiety/depression symptoms; lower relapse rates | Effective adjunctive treatment |

| Aggression Study | Not specified | Reduced impulsive aggression | Potential for broader psychiatric use |

| Neuroimaging Study | 20 | Did not diminish reward system activation | Complex interactions with reward pathways |

| Astrocyte Culture Study | In vitro | Protective against oxidative stress | Neuroprotective potential |

Eigenschaften

IUPAC Name |

4,4-bis(3-methylthiophen-2-yl)but-3-enyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3S3/c1-11-6-9-19-14(11)13(15-12(2)7-10-20-15)5-4-8-18-21(3,16)17/h5-7,9-10H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHMSMJGYIQEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCOS(=O)(=O)C)C2=C(C=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847233-13-0 | |

| Record name | Tiagabine alcohol mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847233130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE ALCOHOL MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKQ4VSS38W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.